molecular formula C9H10N2O2 B11756726 5-Methoxy-4-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

5-Methoxy-4-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

Cat. No.: B11756726
M. Wt: 178.19 g/mol
InChI Key: CAWVMLVYOFEBEG-UHFFFAOYSA-N
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Description

5-Methoxy-4-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the condensation of a pyrrole derivative with a suitable aldehyde or ketone, followed by cyclization and methylation steps .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-Methoxy-4-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-4-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes, such as protein kinases, by binding to their active sites. This interaction disrupts the normal function of the enzymes, leading to various biological effects .

Properties

IUPAC Name

5-methoxy-4-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-5-6-3-8(12)11-9(6)10-4-7(5)13-2/h4H,3H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWVMLVYOFEBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(=O)NC2=NC=C1OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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